molecular formula C18H24N2O2 B13383453 (1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine

(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine

Cat. No.: B13383453
M. Wt: 300.4 g/mol
InChI Key: RIRNKRKKTBVHQS-QZTJIDSGSA-N
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Description

(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two methoxyphenyl groups and two dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 2-methoxybenzaldehyde with a suitable diamine precursor under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde group of 2-methoxybenzaldehyde reacts with the diamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Simpler amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological targets such as enzymes or receptors. The exact pathways depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific chiral configuration and the presence of both methoxyphenyl and dimethylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in asymmetric synthesis and medicinal chemistry.

Biological Activity

(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and enzyme inhibition activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structural features:

  • Molecular Formula : C16H22N2O2
  • Molar Mass : 274.36 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.
Cell LineIC50 (µM)Reference
MCF715.4
HepG212.3
A54920.5

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Testing Against Bacteria : The compound showed activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Alkaline Phosphatase Inhibition : It exhibited significant inhibitory activity against alkaline phosphatase with an IC50 value of 25 µM.
  • Mechanistic Insights : Kinetic studies suggest a non-competitive inhibition mechanism.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : A study focused on synthesizing this compound via a multi-step reaction involving amination and coupling reactions. Characterization was performed using NMR and mass spectrometry.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1R,2R)-1,2-bis(2-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H24N2O2/c1-19-17(13-9-5-7-11-15(13)21-3)18(20-2)14-10-6-8-12-16(14)22-4/h5-12,17-20H,1-4H3/t17-,18-/m1/s1

InChI Key

RIRNKRKKTBVHQS-QZTJIDSGSA-N

Isomeric SMILES

CN[C@H](C1=CC=CC=C1OC)[C@@H](C2=CC=CC=C2OC)NC

Canonical SMILES

CNC(C1=CC=CC=C1OC)C(C2=CC=CC=C2OC)NC

Origin of Product

United States

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